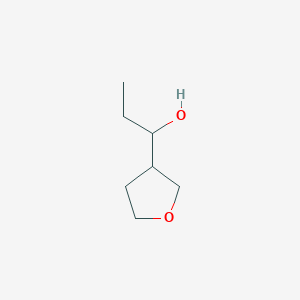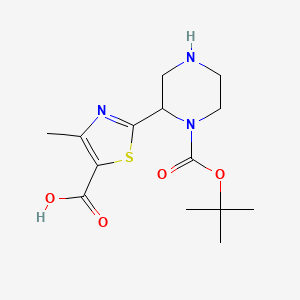
2-(N-boc)piperazine-4-methyl-thiazole-5-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-boc)piperazine-4-methyl-thiazole-5-carboxylic acid is a complex organic compound that features a piperazine ring, a thiazole ring, and a carboxylic acid group. The presence of the N-boc (tert-butyloxycarbonyl) group provides protection to the amine functionality, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-boc)piperazine-4-methyl-thiazole-5-carboxylic acid typically involves multiple steps, starting with the preparation of the piperazine and thiazole rings. The N-boc protection is introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The final product is obtained through a series of coupling reactions and purification steps.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of nano-catalysts can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-(N-boc)piperazine-4-methyl-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The N-boc group can be selectively removed using acids like trifluoroacetic acid.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Trifluoroacetic acid in dichloromethane for N-boc deprotection.
Major Products Formed
The major products formed from these reactions include deprotected amines, alcohols, and various substituted derivatives depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(N-boc)piperazine-4-methyl-thiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential therapeutic properties in drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Wirkmechanismus
The mechanism of action of 2-(N-boc)piperazine-4-methyl-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The piperazine ring can act as a scaffold for binding to enzymes or receptors, while the thiazole ring can participate in hydrogen bonding and other interactions. The N-boc group provides stability during synthetic transformations and can be removed to expose the active amine functionality .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-N-Boc-2-methyl-piperazine: Similar in structure but lacks the thiazole ring.
1-Boc-piperazine: Contains the piperazine ring with N-boc protection but no thiazole or carboxylic acid groups.
4-(N-Boc-amino)piperidine: Features a piperidine ring with N-boc protection.
Uniqueness
2-(N-boc)piperazine-4-methyl-thiazole-5-carboxylic acid is unique due to the combination of the piperazine and thiazole rings along with the carboxylic acid group. This structure provides a versatile platform for various chemical modifications and applications in different fields of research.
Eigenschaften
Molekularformel |
C14H21N3O4S |
|---|---|
Molekulargewicht |
327.40 g/mol |
IUPAC-Name |
4-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-2-yl]-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C14H21N3O4S/c1-8-10(12(18)19)22-11(16-8)9-7-15-5-6-17(9)13(20)21-14(2,3)4/h9,15H,5-7H2,1-4H3,(H,18,19) |
InChI-Schlüssel |
TYTOSJDISBVBIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)C2CNCCN2C(=O)OC(C)(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



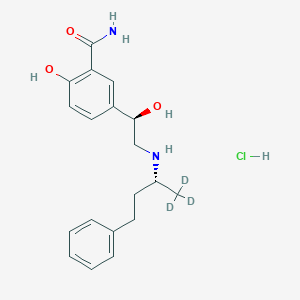
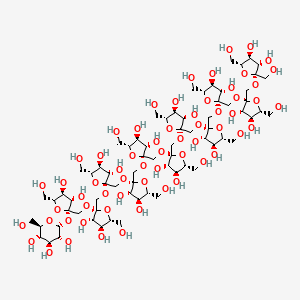
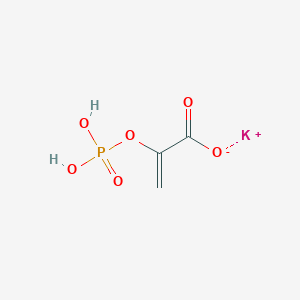
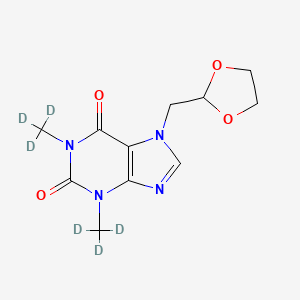

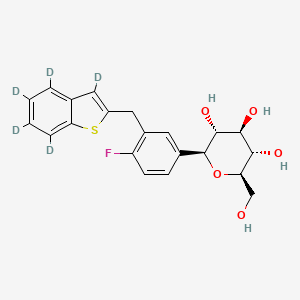
![(3S,4R,4Ar,6aR,6bS,8aR,12aS,14aR,14bR)-3,12-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12431153.png)
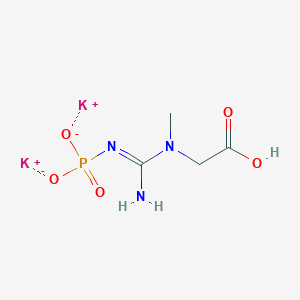
![methyl (4aR,7S)-7-acetyloxy-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12431169.png)
![5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1-(methyl-d3)-1H-benzimidazole](/img/structure/B12431172.png)
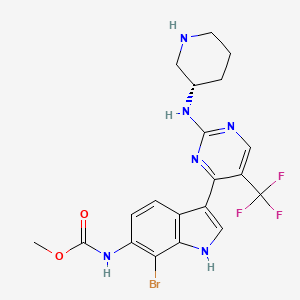
![6-(2-Methylphenyl)-6,9-diazaspiro[4.5]decane](/img/structure/B12431187.png)
